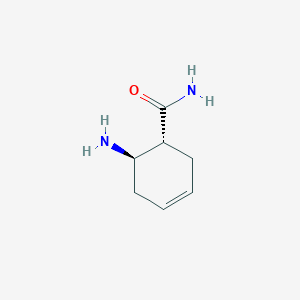
6-(Aminomethyl)nicotinamide hydrochloride
Descripción general
Descripción
6-(Aminomethyl)nicotinamide hydrochloride is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol It is a derivative of nicotinamide, which is a form of vitamin B3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)nicotinamide hydrochloride typically involves the reaction of nicotinamide with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
6-(Aminomethyl)nicotinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
6-(Aminomethyl)nicotinamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular metabolism and enzyme activity.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Aminomethyl)nicotinamide hydrochloride involves its interaction with various molecular targets and pathways. It acts as an inhibitor of NADP±dependent enzymes, such as glucose-6-phosphate dehydrogenase (G6PD). By inhibiting these enzymes, the compound disrupts cellular energy metabolism, leading to ATP depletion and increased oxidative stress . This mechanism is particularly relevant in cancer research, where the compound is used to sensitize cancer cells to chemotherapy .
Comparación Con Compuestos Similares
Similar Compounds
6-Aminonicotinamide: A closely related compound with similar biochemical properties and applications.
Nicotinamide: The parent compound, which is widely used as a vitamin supplement and in skincare products.
Uniqueness
Unlike its parent compound, nicotinamide, which is primarily used for its nutritional benefits, 6-(Aminomethyl)nicotinamide hydrochloride is studied for its therapeutic potential in targeting cancer cells .
Propiedades
IUPAC Name |
6-(aminomethyl)pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-3-6-2-1-5(4-10-6)7(9)11;/h1-2,4H,3,8H2,(H2,9,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHKKWXKCJHEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R)-[1,1'-Bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B3247432.png)


![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B3247463.png)

![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl](/img/structure/B3247477.png)
![3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3247491.png)


![2-[5-chloro-4-[4-(methoxycarbonylamino)phenyl]-1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]-3-phenylpropanoic acid](/img/structure/B3247502.png)
![(1R,2S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3247521.png)


![{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B3247540.png)
